molecular formula C6H8N2O2 B13703741 O-(2-Methoxy-4-pyridyl)hydroxylamine

O-(2-Methoxy-4-pyridyl)hydroxylamine

Cat. No.: B13703741
M. Wt: 140.14 g/mol
InChI Key: RSKGDERRRAWTMI-UHFFFAOYSA-N
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Description

O-(2-Methoxy-4-pyridyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a methoxy group attached to the 2-position and a hydroxylamine group attached to the 4-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Methoxy-4-pyridyl)hydroxylamine typically involves the reaction of 2-methoxypyridine with hydroxylamine. One common method is the nucleophilic substitution reaction where hydroxylamine displaces a leaving group, such as a halide, on the 2-methoxypyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

O-(2-Methoxy-4-pyridyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Methoxy-4-pyridyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Methoxy-4-pyridyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(2-Methoxy-4-pyridyl)hydroxylamine is unique due to the presence of both a methoxy group and a hydroxylamine group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties compared to other hydroxylamines. For example, the methoxy group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity in substitution reactions .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

O-(2-methoxypyridin-4-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O2/c1-9-6-4-5(10-7)2-3-8-6/h2-4H,7H2,1H3

InChI Key

RSKGDERRRAWTMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)ON

Origin of Product

United States

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